2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
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Overview
Description
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid is an organic compound with the molecular formula C6H10F3NO2 It is a derivative of valine, where the isopropyl group is substituted with a trifluoromethyl group
Mechanism of Action
- The primary target of AMTB is the calcitonin gene-related peptide (CGRP) receptor . CGRP is a neurotransmitter involved in pain signaling, and its receptor is found in meningeal blood vessels and dura. By interacting with this receptor, AMTB modulates pain perception and vascular responses.
Target of Action
Pharmacokinetics
- Information on AMTB’s absorption is not available. The volume of distribution for AMTB is not reported. Details about protein binding are not provided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid typically involves the introduction of a trifluoromethyl group into the valine structure. One common method is the trifluoromethylation of valine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Amino-3-(trifluoromethyl)benzoic acid: Contains a benzene ring, leading to different reactivity and applications.
3-Amino-2-(trifluoromethyl)propanoic acid: Has a shorter carbon chain, affecting its chemical behavior and uses.
Uniqueness
2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-3-methyl-2-(trifluoromethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXUPNKLEHWHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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